Phosphonic acid, (1-hydroxyethylidene)bis-, tripotassium salt
Description
Phosphonic acid, (1-hydroxyethylidene)bis-, tripotassium salt (CAS RN: 93982-84-4; molecular formula: C₂H₄K₃O₇P₂) is a potassium salt derivative of (1-hydroxyethylidene)bisphosphonic acid (HEDP). This compound belongs to the bisphosphonate family, characterized by two phosphonic acid groups bonded to a central carbon atom.
Properties
CAS No. |
60376-08-1 |
|---|---|
Molecular Formula |
C2H5K3O7P2 |
Molecular Weight |
320.30 g/mol |
IUPAC Name |
tripotassium;hydroxy-(1-hydroxy-1-phosphonatoethyl)phosphinate |
InChI |
InChI=1S/C2H8O7P2.3K/c1-2(3,10(4,5)6)11(7,8)9;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;;/q;3*+1/p-3 |
InChI Key |
PRHFJKSAPKLZLP-UHFFFAOYSA-K |
Canonical SMILES |
CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].[K+].[K+].[K+] |
physical_description |
Liquid |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Phosphonic Acid, (1-hydroxyethylidene)bis-, Tripotassium Salt
Phosphonylation of Suitable Precursors
The primary synthetic route involves phosphonylation reactions where phosphorus-containing reagents react with appropriate carbon-containing precursors to form the bisphosphonate structure.
Use of Phosphorus Trichloride and Phosphorous Acid in Methanesulfonic Acid
- A common method employs phosphorus trichloride (PCl3) and phosphorous acid (H3PO3) as phosphorus sources.
- The reaction typically occurs in methanesulfonic acid (MSA) as solvent, which facilitates the phosphonylation of substituted acetic acids or similar precursors.
- Reaction conditions:
- Temperature: Generally maintained above 90°C to promote efficient reaction kinetics.
- Molar ratios: Optimization of PCl3 to phosphorous acid ratios (e.g., 2:1 or 3:3) is critical to maximize yield and purity.
- Yields: Reported yields vary depending on conditions but can reach up to 74% for related bisphosphonates under optimized conditions.
- Purity: High purity (up to 99%) can be achieved with appropriate workup and purification steps.
This method is well-documented for synthesizing hydroxymethylenebisphosphonic acid derivatives, which are structurally related to the target compound.
Chlorine-Free Phosphonylation Reagents
- Alternative methods avoid the use of chlorine-containing reagents to reduce hazardous by-products.
- These methods use other phosphonylating agents that enable reactions at lower temperatures (45°C to 130°C).
- Hydrolysis follows the phosphonylation step to isolate the tripotassium salt.
- Benefits include safer handling and potentially higher purity due to fewer side reactions.
Dealkylation of Dialkyl Phosphonates Using Bromotrimethylsilane
- Another route involves preparing dialkyl phosphonates first, followed by dealkylation to yield the phosphonic acid.
- Bromotrimethylsilane (TMSBr) is used as an effective reagent to convert dialkyl phosphonates into bis(trimethylsilyl) phosphonates, which upon hydrolysis produce phosphonic acids.
- Reaction mechanism:
- Oxophilic substitution at silicon by the phosphoryl oxygen.
- Formation of silylated intermediates that are subsequently hydrolyzed.
- Advantages:
- Mild reaction conditions.
- High efficiency and quantitative conversion.
- Volatile by-products facilitate easy purification.
- This method is considered the gold standard for phosphonic acid preparation from dialkyl phosphonates.
Continuous Stirred Tank Reactor (CSTR) Process
- Industrial scale synthesis can be carried out in a continuous stirred tank reactor.
- Reaction temperature is maintained above 90°C.
- Reactants such as phosphorus trichloride, methanesulfonic acid, and phosphorous acid are fed continuously.
- Molar ratios and reaction parameters are optimized for yield and purity.
- This approach allows for scalable, controlled production of the tripotassium salt.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents | Solvent/Medium | Temperature Range (°C) | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| Phosphonylation with PCl3 and H3PO3 | Phosphorus trichloride, phosphorous acid | Methanesulfonic acid (MSA) | 90+ | Up to 74 | Up to 99 | High yield, well-studied | Uses corrosive chlorine reagents |
| Chlorine-free phosphonylation | Alternative phosphonylating agents | Various (lower temp) | 45–130 | Variable | High | Safer, fewer by-products | Less common, variable yields |
| Dealkylation of dialkyl phosphonates | Bromotrimethylsilane (TMSBr) | Organic solvents | Mild (room temp to reflux) | Quantitative | High | Mild conditions, clean reaction | Requires prior dialkyl phosphonate synthesis |
| Continuous stirred tank reactor (CSTR) | PCl3, methanesulfonic acid, H3PO3 | Methanesulfonic acid | >90 | High | High | Scalable, controlled process | Requires specialized equipment |
Research Results and Optimization Insights
- Studies indicate that phosphorous acid often acts as a stabilizer rather than a direct reactant due to its low nucleophilicity.
- Optimal PCl3 to phosphorous acid ratios tend to be around 3:1 to 3:3 for best yields.
- The choice of solvent critically impacts reaction homogeneity and yield; methanesulfonic acid is preferred for its strong acidity and solvent properties.
- Bromotrimethylsilane-mediated dealkylation offers a cleaner alternative with fewer impurities and is widely used in laboratory-scale synthesis.
- Continuous processes allow for better control over reaction parameters, improving reproducibility and product consistency.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (1-hydroxyethylidene)bis-, tripotassium salt undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions.
Substitution: Can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Chelation: Typically involves metal ions such as calcium, magnesium, and iron in aqueous solutions.
Substitution: Requires specific reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Chelation: Metal-phosphonate complexes.
Substitution: Various substituted phosphonates depending on the reagents used.
Scientific Research Applications
Agricultural Applications
1.1 Plant Disease Management
The potassium salt of phosphonic acid (PSPA) has been extensively studied for its efficacy in managing plant diseases caused by pathogens such as Phytophthora nicotianae. In field trials with Nagpur mandarin trees, PSPA demonstrated significant effectiveness in reducing root rot and gummosis. The results indicated:
- 100% inhibition of P. nicotianae growth in vitro at concentrations of 2-4 ml/L.
- A 65.89 kg increase in fruit yield per tree when treated with a combination of foliar spray and soil drenching at a concentration of 3 ml/L.
- A 28.39% reduction in the number of lesions with oozing and improvements in canopy volume by 11.15% .
Table 1: Efficacy of PSPA on Nagpur Mandarin Trees
| Treatment Type | Concentration (ml/L) | Lesion Reduction (%) | Canopy Volume Increase (%) | Fruit Yield Increase (kg/tree) |
|---|---|---|---|---|
| Foliar Spray + Soil Drenching | 3 | 28.39 | 11.15 | 65.89 |
| Foliar Spray | 4 | 25.92 | 10.17 | 60.00 |
| Control | - | - | - | - |
1.2 Enhancing Plant Resistance
Studies have shown that PSPA enhances the host's resistance to pathogen invasion through increased mobility within plant tissues (both xylem and phloem). This property allows for effective translocation from leaf tissues to roots, bolstering the plant's defense mechanisms .
Water Treatment Applications
Phosphonic acid salts are utilized as scale inhibitors in water treatment processes, particularly in cooling and boiler systems. They prevent the formation of calcium carbonate scales, thereby improving operational efficiency and longevity of equipment.
2.1 Scale Inhibition Mechanism
The mechanism involves the complexation of calcium ions, which prevents them from precipitating as scale deposits. This application is critical in industries where water quality directly impacts productivity and safety .
Table 2: Scale Inhibition Efficacy
| Compound | Application Type | Efficacy (%) |
|---|---|---|
| Phosphonic Acid Tripotassium Salt | Cooling Water Systems | 90 |
| Other Phosphonates | Boiler Water Treatment | 85 |
Industrial Applications
Phosphonic acid salts are also employed in various industrial applications including:
- Textile Industry: Used as a stabilizer for hydrogen peroxide solutions, enhancing bleaching processes.
- Paper and Pulp Industry: Acts as a dispersant for fillers and pigments.
- Photographic Industry: Utilized for its properties in film processing .
Case Studies
Case Study 1: PSPA in Citrus Crop Management
In a controlled study on citrus crops affected by Phytophthora, researchers applied varying concentrations of PSPA through foliar sprays. The study found that higher concentrations not only inhibited pathogen growth but also improved overall plant health metrics such as leaf chlorophyll content and fruit quality.
- Results:
- Leaf chlorophyll content increased by up to 20% .
- Fruit quality scores improved significantly compared to untreated controls.
Case Study 2: PSPA as a Scale Inhibitor
In an industrial setting, the application of phosphonic acid tripotassium salt was evaluated for its effectiveness in preventing scale formation in cooling towers.
- Results:
- A reduction in scale deposits by 95% , leading to decreased maintenance costs and extended equipment life.
Mechanism of Action
The mechanism of action of phosphonic acid, (1-hydroxyethylidene)bis-, tripotassium salt involves its ability to form stable complexes with metal ions. By binding to metal ions, it prevents these ions from participating in unwanted reactions, such as scale formation in water systems or enzyme catalysis in biological systems. This chelation process is crucial in various applications, from industrial water treatment to medical therapies for bone diseases .
Comparison with Similar Compounds
Key Differences :
- Solubility : The number of potassium ions correlates with water solubility. Tetrapotassium salts (C₂H₄K₄O₇P₂) exhibit the highest solubility, making them ideal for aggressive scaling environments .
- pH Stability : Tripotassium salts maintain efficacy across a broader pH range (3–12) compared to disodium salts, which precipitate in acidic conditions .
- Applications : Sodium salts (e.g., disodium etidronate) dominate medicinal uses due to bioavailability, while potassium salts excel in industrial water treatment .
2.2 Functional Analogues with Modified Substituents
Structural variations in the phosphonic acid backbone alter chelation strength and biological activity:
- Amino-Substituted Bisphosphonates (e.g., : C₇H₂₁NO₇P₂): Feature aminoalkyl chains (e.g., pentyl groups) instead of hydroxyethylidene. Exhibit enhanced calcium-binding affinity, making them potent inhibitors of bone resorption (e.g., zoledronate) . Comparison: Tripotassium HEDP lacks amino groups, reducing bone-targeting specificity but improving cost-effectiveness for industrial use .
- Phosphonosulfonates (e.g., : C₁₉H₂₂K₃O₆PS): Replace one phosphonic acid group with sulfonic acid. Show selectivity for enzyme inhibition (e.g., dehydrosqualene synthase in bacteria) . Comparison: Sulfonate substitution reduces metal-chelation capacity but enhances biological targeting .
- Halogenated Derivatives (e.g., : C₆H₁₂BrNaO₇P₂): Bromo- or fluoro-substituted bisphosphonates improve lipid solubility for transmembrane delivery. Comparison: Brominated derivatives (e.g., 6-bromo-1-hydroxyhexane-1,1-bisphosphonate) are explored in oncology, whereas tripotassium HEDP is non-toxic and environmentally stable .
2.3 Coordination Properties and Industrial Relevance
- Metal Chelation : Tripotassium HEDP binds Ca²⁺, Mg²⁺, and Fe³⁺ with log K values of 6.5–8.2, outperforming dipotassium and disodium salts in preventing scale formation .
- Thermal Stability : Decomposes above 200°C, suitable for high-temperature boiler systems. Tetrapotassium salts degrade at lower temperatures (~150°C), limiting their utility .
- Environmental Impact : Potassium salts are less ecotoxic than zinc- or amine-based inhibitors, aligning with green chemistry trends .
Biological Activity
Phosphonic acid, specifically (1-hydroxyethylidene)bis-, tripotassium salt (often referred to as HEDP-K3), is a compound of significant interest in various biological and environmental applications. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
HEDP-K3 is a phosphonate compound that acts primarily as a chelating agent. Its structure allows it to bind metal ions, which is crucial in various biological processes. The compound is known for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways.
Key Mechanisms:
- Inhibition of Enzymes: HEDP-K3 has been identified as an inhibitor of α-ketoglutarate dehydrogenase (KGDHC) and 2-oxoglutarate dehydrogenase (OGDH), affecting cellular metabolism in muscle tissues and cancer cells .
- Antioxidant Properties: It has been shown to inhibit reactive oxygen species (ROS) production in neuronal cells, suggesting potential neuroprotective effects .
Toxicological Studies
Toxicity assessments indicate that HEDP-K3 exhibits low acute toxicity. In studies involving oral administration in rodents, the LD50 values were determined to be relatively high, indicating a wide margin of safety for typical exposures .
Table 1: Toxicity Data for HEDP-K3
| Study Type | Organism | LD50 (mg/kg) | Observed Effects |
|---|---|---|---|
| Acute Oral Toxicity | Rats | 940-1219 | Weakness, diarrhea, tremors |
| Subchronic Toxicity | Beagle Dogs | >1746 | No treatment-related effects observed |
| Chronic Toxicity | Rats | 24 | Indications of anemia at higher doses |
Pharmacokinetics
The pharmacokinetics of HEDP-K3 reveal that absorption through the gastrointestinal tract is minimal (<1%), with most of the unabsorbed dose excreted via feces. The absorbed fraction is primarily eliminated through urine . This low systemic availability contributes to its safety profile.
Case Studies
-
Cancer Cell Viability:
A study demonstrated that HEDP-K3 impairs the viability of cancer cells in a metabolism-dependent manner. The inhibition of KGDHC and OGDH led to altered energy metabolism, which is critical for cancer cell proliferation . -
Neuroprotection:
Research involving glutamate-stimulated hippocampal neurons showed that HEDP-K3 effectively reduced ROS production, suggesting its potential role in protecting against neurodegenerative conditions .
Q & A
Basic: What are the established synthetic protocols for preparing phosphonic acid, (1-hydroxyethylidene)bis-, tripotassium salt, and how can purity be optimized?
The synthesis typically involves neutralization of etidronic acid (HEDP) with potassium hydroxide. For example, similar phosphonate salts are synthesized by reacting the parent acid with stoichiometric equivalents of KOH in aqueous solution, followed by crystallization . To optimize purity:
- Use high-purity HEDP (≥98%) and KOH (analytical grade) to minimize impurities.
- Monitor pH during neutralization (target pH ~10–12 for tripotassium salt formation).
- Employ recrystallization in ethanol-water mixtures to remove residual ions.
- Validate purity via elemental analysis (C, H, K, P) and ³¹P NMR (single peak at δ13.6–14.5 ppm indicates homogeneity) .
Basic: What analytical techniques are critical for characterizing structural integrity and stability of the tripotassium salt in aqueous systems?
Key methods include:
- ³¹P NMR : Detects hydrolysis or decomposition (e.g., shifts from δ14 ppm indicate breakdown into orthophosphate) .
- Ion Chromatography : Quantifies free phosphate or phosphonate anions, which signal instability .
- FT-IR : Confirms P–O–K bonding (stretching at 950–1050 cm⁻¹) and absence of hydroxyl groups from residual HEDP .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition above 250°C suggests suitability for high-temperature applications) .
Basic: What are the primary research applications of this compound in academic settings?
- Water Treatment : Studied as a corrosion inhibitor in cooling systems due to its chelation of Ca²⁺/Mg²⁺ ions (effective at 5–15 ppm concentrations) .
- Biomedical Research : Investigated for bone resorption inhibition via osteoclast activity modulation (disodium analog is clinically used; tripotassium form may enhance solubility) .
- Material Science : Explored in proton-conducting membranes for fuel cells, leveraging its phosphonate groups for ion transport .
Advanced: How can researchers resolve contradictions in reported chelation efficiencies across pH ranges?
Discrepancies arise from pH-dependent speciation (e.g., HEDP exists as H₂L²⁻ at pH 7–9, transitioning to HL³⁻ above pH 10). Methodological steps:
- Speciation Modeling : Use software like PHREEQC to predict dominant species under experimental conditions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (log K) for Ca²⁺/Fe³⁺ at varying pH .
- Controlled Replicate Studies : Standardize ionic strength (e.g., 0.1 M KCl) to minimize interference .
Advanced: What computational approaches elucidate the compound’s role in proton conduction mechanisms?
- Ab Initio Molecular Dynamics (AIMD) : Simulate proton hopping between phosphonate oxygens and water molecules .
- Density Functional Theory (DFT) : Calculate activation energies for proton transfer pathways (e.g., Grotthuss vs. vehicular mechanisms) .
- Poisson-Boltzmann Modeling : Predict proton mobility in hydrated polymer matrices incorporating the salt .
Advanced: How do environmental screening studies inform its ecotoxicological risk in aquatic systems?
- Environmental Persistence : Half-life >60 days in water (hydrolysis-resistant due to P–C bonds) .
- Toxicity Thresholds : EC₅₀ for Daphnia magna is 50 mg/L (PM10 fraction), suggesting moderate risk at industrial discharge levels .
- Mitigation Strategies : Adsorption via activated carbon or biodegradation using Pseudomonas spp. to reduce environmental load .
Advanced: What experimental designs address conflicting data on its efficacy in scaling inhibition under high-salinity conditions?
- Factorial Design : Vary salinity (0.1–1 M NaCl), temperature (25–80°C), and inhibitor concentration (1–20 ppm) to identify interactive effects .
- Surface Characterization : Use SEM-EDS to compare scale morphology (e.g., calcite vs. aragonite) on metal surfaces .
- Synchrotron XRD : Resolve crystal structure changes in CaCO₃ scales under dynamic flow conditions .
Advanced: How can researchers validate its hypothesized osteoclast inhibition mechanism in bone studies?
- In Vitro Assays : TRAP staining for osteoclast activity and qPCR for RANKL/OPG expression in MC3T3-E1 cells .
- Micro-CT Imaging : Quantify bone mineral density (BMD) in rat models dosed with 10–100 mg/kg/day .
- Comparative Pharmacokinetics : Contrast bioavailability of tripotassium vs. disodium salts using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
